

# Application Notes & Protocols for Ex Vivo Human Skin Microdialysis: Histamine Release Measurement

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## Compound of Interest

Compound Name: *MrgprX2 antagonist-2*

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## Introduction

Ex vivo human skin microdialysis is a powerful technique for studying the release of endogenous molecules, such as histamine, from the dermal tissue in a setting that closely mimics in vivo conditions. This method involves the insertion of a microdialysis probe into a viable human skin explant, allowing for continuous sampling of the interstitial fluid. This approach is particularly valuable in dermatological research and drug development for assessing the efficacy of anti-allergic and anti-inflammatory compounds, as well as for investigating the mechanisms of mast cell activation and degranulation.

This document provides detailed protocols for utilizing ex vivo human skin microdialysis to measure histamine release, along with representative data and visualizations of the key biological pathways and experimental workflows.

## Key Applications

- **Screening of Anti-Allergic Drugs:** Evaluating the ability of novel compounds to inhibit histamine release from skin mast cells.
- **Mechanistic Studies:** Investigating the signaling pathways involved in mast cell degranulation in response to various stimuli.

- **Safety and Efficacy Testing:** Assessing the potential of topical or systemic drugs to induce or suppress inflammatory responses in the skin.
- **Translational Research:** Bridging the gap between in vitro cell-based assays and in vivo clinical studies by using a more physiologically relevant model.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

### Preparation and Culture of Ex Vivo Human Skin Explants

This protocol describes the preparation and culture of human skin explants to ensure their viability for microdialysis experiments.

#### Materials:

- Freshly obtained human skin from elective surgeries (e.g., abdominoplasty or mammoplasty), collected in sterile transport medium (e.g., DMEM) on ice.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.[\[3\]](#)
- Sterile phosphate-buffered saline (PBS).
- 70% ethanol.
- Sterile surgical instruments (scalpel, forceps).
- Sterile 6-well culture plates.
- Sterile metal grids or cell culture inserts.[\[3\]](#)[\[4\]](#)
- Incubator (37°C, 5% CO<sub>2</sub>, humidified atmosphere).

#### Procedure:

- **Skin Preparation:**
  - All procedures should be performed in a sterile biosafety cabinet.

- Gently clean the skin sample by wiping the surface with 70% ethanol, followed by several washes with sterile PBS.
- Carefully remove the subcutaneous fat and connective tissue from the dermal side of the skin using a sterile scalpel.
- Cut the full-thickness skin into explants of approximately 1-2 cm<sup>2</sup>.[\[3\]](#)
- Explant Culture:
  - Place a sterile metal grid or a cell culture insert into each well of a 6-well plate.
  - Add supplemented DMEM to the well until the level of the medium reaches the top of the grid or the bottom of the insert membrane. This creates an air-liquid interface, which is crucial for maintaining the skin's structural integrity.[\[4\]](#)[\[5\]](#)
  - Carefully place a skin explant, dermal side down, onto the metal grid or into the culture insert.
  - Incubate the plate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>. The skin explants can be maintained in culture for several days, with viability typically lasting up to 7-10 days.[\[4\]](#)[\[6\]](#) The culture medium should be changed every 24-48 hours.[\[5\]](#)[\[6\]](#)

## Ex Vivo Skin Microdialysis for Histamine Release

This protocol details the microdialysis procedure for sampling histamine from the dermal interstitial fluid of the cultured skin explants.

Materials:

- Cultured human skin explants.
- Microdialysis pump.
- Microdialysis probes (e.g., with a 3,000 kDa molecular weight cutoff).
- Perfusion fluid (e.g., Ringer's solution or sterile PBS).

- Sterile syringes and tubing.
- Microcentrifuge tubes for sample collection.
- Histamine-releasing agents (e.g., anti-IgE, compound 48/80).
- Test compounds or vehicle controls.

#### Procedure:

- Microdialysis Setup:
  - Mount the skin explant, dermal side up, on a stable surface (e.g., a petri dish with a wetted filter paper to maintain hydration).
  - Carefully insert the microdialysis probe into the dermis of the skin explant.
  - Connect the probe inlet to a syringe filled with perfusion fluid and place the syringe in the microdialysis pump.
  - Place the probe outlet into a collection microcentrifuge tube.
- Equilibration:
  - Perfuse the probe with the perfusion fluid at a low flow rate (e.g., 1-5  $\mu\text{L}/\text{min}$ ) for an equilibration period of at least 60 minutes. This allows the tissue to stabilize after the insertion trauma.
  - Discard the dialysate collected during the equilibration period.
- Baseline Sample Collection:
  - Collect baseline dialysate samples for a defined period (e.g., 2-4 fractions of 15-20 minutes each) to determine the basal histamine levels.
- Stimulation and Sample Collection:

- Introduce the histamine-releasing agent (e.g., anti-IgE or compound 48/80) and/or the test compound into the perfusion fluid or apply it topically over the probe area.
- Continue to collect dialysate fractions at regular intervals (e.g., every 10-20 minutes) for the duration of the experiment (e.g., 60-120 minutes).
- Immediately after collection, store the dialysate samples at -80°C until analysis.

## Fluorometric Histamine Assay

This protocol describes a sensitive method for quantifying histamine in the collected microdialysate samples using o-phthalaldehyde (OPT).<sup>[7][8]</sup>

### Materials:

- Microdialysate samples.
- Histamine standards.
- o-phthalaldehyde (OPT) solution.
- NaOH solution (e.g., 1 M).
- Citric acid solution (e.g., 0.5 M).
- 96-well black microplate.
- Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm).

### Procedure:

- Standard Curve Preparation:
  - Prepare a series of histamine standards of known concentrations in the same perfusion fluid used for the microdialysis.
- Sample and Standard Preparation:

- Pipette a small volume (e.g., 10-20  $\mu\text{L}$ ) of each standard and microdialysate sample into the wells of the 96-well black microplate.
- Derivatization:
  - Add NaOH solution to each well to make the samples alkaline.
  - Add the OPT solution to each well and incubate for a short period (e.g., 4 minutes) at room temperature to allow for the derivatization reaction to occur.
  - Stop the reaction by adding the citric acid solution.
- Measurement:
  - Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
- Calculation:
  - Construct a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.
  - Determine the histamine concentration in the microdialysate samples by interpolating their fluorescence values from the standard curve.

## Data Presentation

The following tables summarize representative quantitative data for histamine release from ex vivo human skin explants under different experimental conditions.

Table 1: Baseline and Stimulated Histamine Release

Condition	Histamine Concentration (ng/mL)	Fold Increase over Baseline
Baseline	5.2 ± 1.5	-
Anti-IgE (1 µg/mL)	48.7 ± 8.3	~9.4
Compound 48/80 (10 µg/mL)	75.3 ± 12.1	~14.5

Data are presented as mean ± SEM from multiple experiments.

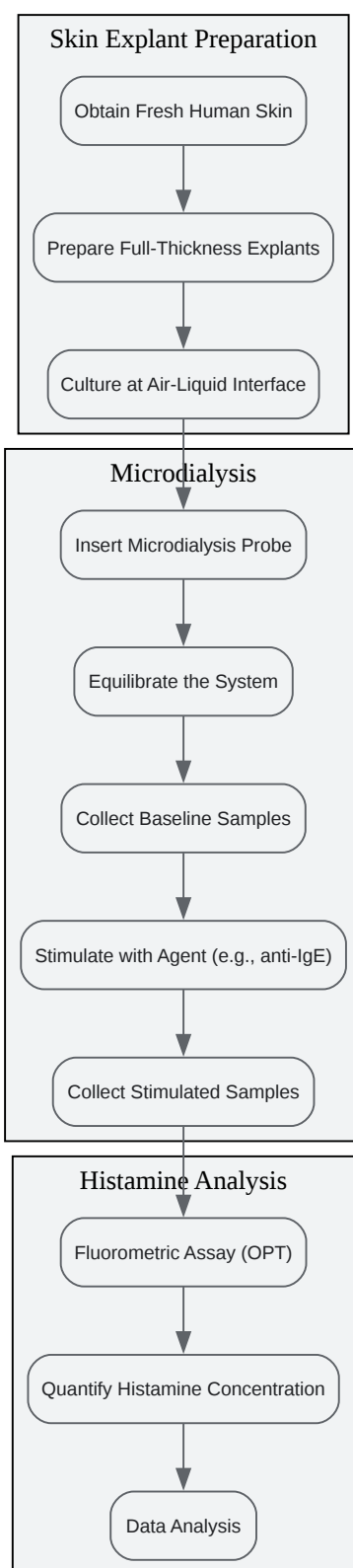
Table 2: Effect of an Inhibitor on Anti-IgE-Induced Histamine Release

Condition	Histamine Concentration (ng/mL)	% Inhibition
Anti-IgE (1 µg/mL)	50.1 ± 7.9	-
Anti-IgE (1 µg/mL) + Inhibitor X (10 µM)	15.4 ± 3.2	~69.3%

Data are presented as mean ± SEM from multiple experiments.

## Mandatory Visualizations

## Experimental Workflow

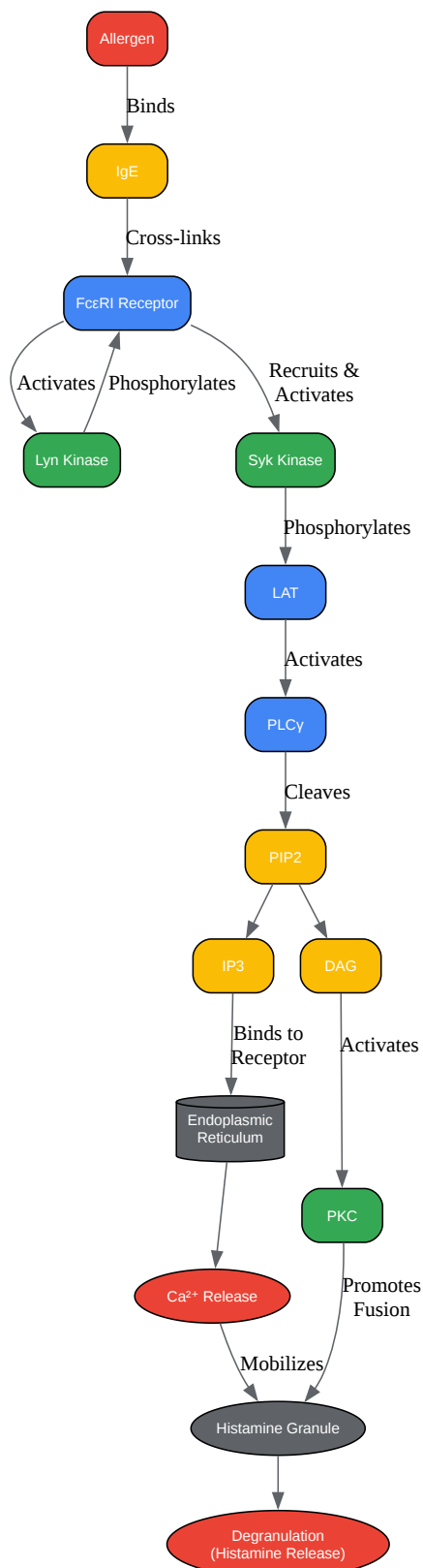


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Caption: Experimental workflow for ex vivo human skin microdialysis.



# IgE-Mediated Mast Cell Degranulation Signaling Pathway



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Caption: IgE-mediated mast cell degranulation pathway.

## Troubleshooting

Problem	Possible Cause	Suggested Solution
High Baseline Histamine	Tissue trauma during explant preparation or probe insertion.	Handle skin explants gently. Allow for a longer equilibration period after probe insertion.
No or Low Histamine Release upon Stimulation	Poor viability of the skin explant. Inactive releasing agent.	Use fresh skin explants and ensure proper culture conditions. <sup>[3][4][9]</sup> Verify the activity of the stimulating agent.
High Variability Between Replicates	Inconsistent probe insertion depth. Heterogeneity of mast cell distribution in the skin.	Use a consistent technique for probe insertion. Increase the number of replicate explants per experiment.
Low Signal in Histamine Assay	Low histamine concentration in samples. Inefficient derivatization.	Concentrate the dialysate samples if possible. Optimize the fluorometric assay conditions (e.g., pH, incubation time).

## Conclusion

The ex vivo human skin microdialysis model provides a robust and physiologically relevant platform for studying histamine release and the effects of various pharmacological agents. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement this technique in their studies. Careful adherence to the protocols and consideration of the troubleshooting guide will contribute to obtaining reliable and reproducible results.

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## References

- 1. Skin microdialysis: methods, applications and future opportunities—an EAACI position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfusion fluid – M Dialysis [mdialysis.com]
- 3. Prolonged viability of human organotypic skin explant in culture method (hOSEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human skin explant - QIMA Life Sciences [qima-lifesciences.com]
- 5. Usefulness of Skin Explants for Histologic Analysis after Fractional Photothermolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. A fluorometric microassay for histamine release from human gingival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorometric determination of peripheral tissue histamine levels using Bio-Rex 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Skin Explant Preparation and Culture [en.bio-protocol.org]
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